![molecular formula C16H20FN5O B5630794 1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-pyridin-3-ylpiperidin-4-ol](/img/structure/B5630794.png)
1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-pyridin-3-ylpiperidin-4-ol
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, including the interaction of chloranilic acid with dimethylaminopyridine (DMAP) to generate hydrogen-bonded systems, and reactions of bis(dimethylamino)pyridine derivatives with nucleophilic reagents to produce compounds with antibacterial and antifungal activities (Belay, Venter, & Alexander, 2020) (Hassanien, 2004).
Molecular Structure Analysis
The molecular structure of compounds, including those with dimethylaminopyridine, reveals the importance of supramolecular chemistry principles, with hydrogen bonds being a dominant interaction (Belay, Venter, & Alexander, 2020).
Chemical Reactions and Properties
Chemical reactions involving dimethylaminopyridine (DMAP) catalysis demonstrate the synthesis of guanine derivatives and highlight DMAP's role as an effective nucleophilic catalyst in organic synthesis (Schirrmacher, Wängler, Schirrmacher, August, & Rösch, 2002).
Physical Properties Analysis
The physical properties of related compounds, such as stability and reactivity towards peroxyl radicals, are crucial for understanding their antioxidant properties and potential applications (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, & Pedulli, 2004).
Chemical Properties Analysis
The chemical properties, including the reactions and stability of related compounds, are significant for their application in synthesis and potential industrial applications. Studies on compounds like 4-(dimethylamino)pyridine (DMAP) highlight its catalytic efficiency and recyclability in acylation reactions, offering insights into sustainable chemical processes (Liu, Ma, Liu, & Wang, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-pyridin-3-ylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O/c1-21(2)14-13(17)11-19-15(20-14)22-8-5-16(23,6-9-22)12-4-3-7-18-10-12/h3-4,7,10-11,23H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVDQJBQCGUYFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1F)N2CCC(CC2)(C3=CN=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Dimethylamino)-5-fluoropyrimidin-2-yl]-4-pyridin-3-ylpiperidin-4-ol |
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